(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide
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Description
(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C24H20FN3O4 and its molecular weight is 433.439. The purity is usually 95%.
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Biological Activity
The compound (2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-8-methoxy-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide (CAS Number: 1327171-10-7) is a chromene derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of the compound is C24H20FN3O4, with a molecular weight of 433.4 g/mol. The structure features a chromene backbone substituted with a 3-fluoro-4-methoxyphenyl group and a 6-methylpyridin-2-yl moiety, which may contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C24H20FN3O4 |
Molecular Weight | 433.4 g/mol |
CAS Number | 1327171-10-7 |
The mechanism of action of this compound involves interactions with specific biological targets, such as enzymes and receptors. Preliminary studies suggest it may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity and selectivity are necessary to elucidate its mechanism further.
Antimicrobial Activity
Research indicates that chromene derivatives exhibit antimicrobial properties. A study on similar compounds demonstrated significant inhibition against various bacterial strains, suggesting that the presence of fluorine and methoxy groups enhances antimicrobial efficacy .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects. In vitro assays have shown that related chromene derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . The specific interactions of the compound with COX enzymes need further exploration to confirm its potential as an anti-inflammatory agent.
Anticancer Potential
Preliminary findings suggest that this compound may possess anticancer properties. Similar chromene derivatives have been evaluated for cytotoxicity against cancer cell lines, including breast cancer (MCF-7) and others. For example, compounds with similar structures showed significant cytotoxic effects at low micromolar concentrations . Further studies are required to assess the specific effects of this compound on cancer cell proliferation and apoptosis.
Case Studies
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various chromene derivatives, where compounds with fluorine substitutions exhibited enhanced activity against Gram-positive bacteria. The study reported minimum inhibitory concentrations (MICs) as low as 5 µg/mL for some derivatives.
- Anti-inflammatory Activity Assessment : In vitro tests demonstrated that certain chromene derivatives inhibited COX-2 activity with IC50 values ranging from 10 to 30 µM. These results indicate potential therapeutic applications in treating inflammatory diseases .
- Cytotoxicity Evaluation : A comparative study on chromene derivatives found that those containing methoxy groups showed increased cytotoxicity against MCF-7 cells, with IC50 values around 15 µM. This suggests that the structural features significantly influence their anticancer activity .
Properties
IUPAC Name |
2-(3-fluoro-4-methoxyphenyl)imino-8-methoxy-N-(6-methylpyridin-2-yl)chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O4/c1-14-6-4-9-21(26-14)28-23(29)17-12-15-7-5-8-20(31-3)22(15)32-24(17)27-16-10-11-19(30-2)18(25)13-16/h4-13H,1-3H3,(H,26,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMPQDAJLMAVMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=NC4=CC(=C(C=C4)OC)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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